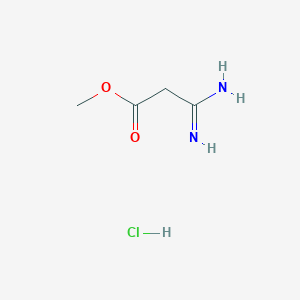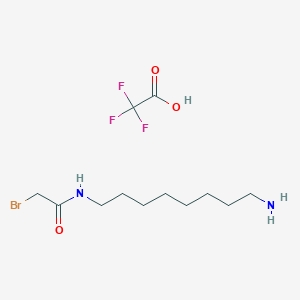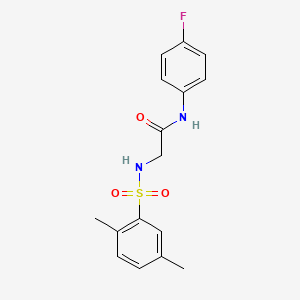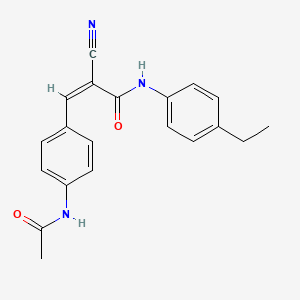![molecular formula C27H28FN5O3S B2973559 N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1043570-71-3](/img/structure/B2973559.png)
N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H28FN5O3S and its molecular weight is 521.61. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Stimulants Research
N-cyclohexyl methylone: , a structurally similar compound, is classified as a novel stimulant and substituted cathinone . Research into this class of compounds can provide insights into the development of new psychoactive substances that mimic the effects of amphetamines. The study of such compounds can lead to better understanding and treatment of substance abuse disorders.
Catalysis in Organic Synthesis
The compound has been used as a catalyst in the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives . This showcases its potential in facilitating multicomponent reactions, which are valuable for creating chemical diversity in pharmaceuticals and material sciences.
Pharmacological Studies
Quinoxaline derivatives, which include the core structure of the compound , are known to be present in many pharmacologically active materials . Research into these derivatives can lead to the discovery of new antibiotics, anthelmintics, fungicides, insecticides, and herbicides.
Computational Chemistry
Computational studies of similar compounds, such as Copper(II) complexes derived from N-cyclohexyl-3-methoxysalicylideneimine , can provide valuable insights into the electronic structure and properties of potential pharmaceutical agents .
Green Chemistry
The compound’s application in green chemistry is evident in its use as a catalyst under ultrasound irradiation, which is an environmentally friendly alternative to conventional heating and stirring methods . This aligns with the goals of green chemistry to reduce hazardous substances and promote sustainability.
Nanotechnology
The synthesis of the compound involves nanoparticles, such as perlite–SO3H, which indicates its relevance in nanotechnology research . Nanoparticles are increasingly used in various fields, including drug delivery, diagnostics, and materials engineering.
Isocyanide Chemistry
Isocyanide-based multicomponent reactions (IMCRs) are an area of interest in synthetic chemistry. The compound can be used to explore new IMCRs, leading to the rapid generation of diverse molecular structures .
properties
IUPAC Name |
N-cyclohexyl-3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c28-17-10-12-19(13-11-17)30-24(35)16-37-27-32-21-9-5-4-8-20(21)25-31-22(26(36)33(25)27)14-15-23(34)29-18-6-2-1-3-7-18/h4-5,8-13,18,22H,1-3,6-7,14-16H2,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXABYBOGGJGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclohexyl(methyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2973481.png)
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2973482.png)

![4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2973487.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2973488.png)

![N-[4-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B2973490.png)





![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)